1-(3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one
Description
The compound 1-(3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one is a 1,8-naphthyridine derivative characterized by a fused bicyclic aromatic core. Key structural features include:
- A 7-methyl substituent on the naphthyridine ring, which may influence steric and electronic properties.
- A 3-aminophenylacetophenone moiety at position 4, contributing aromatic interactions and ketone functionality.
Properties
IUPAC Name |
1-[3-[[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-14-8-9-18-20(25-17-7-5-6-16(12-17)15(2)27)19(13-23-21(18)24-14)22(28)26-10-3-4-11-26/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWRFPLQAQYJOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(=O)C)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one typically involves multi-step organic reactions. The process begins with the formation of the pyrrolidine ring, followed by the introduction of the naphthyridine moiety. The final step involves the attachment of the ethanone group to the phenyl ring. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the naphthyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Naphthyridine derivatives have been extensively studied for their antimicrobial properties. The specific compound has shown potential against various bacterial strains. Research indicates that derivatives of naphthyridine can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that certain naphthyridine derivatives are effective against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of Naphthyridine Derivatives
| Compound Name | Bacterial Strain | Activity |
|---|---|---|
| Gemifloxacin | Staphylococcus aureus | Effective |
| Compound 11b | E. coli | High Activity |
| Compound 11e | Multidrug-resistant Streptococcus pneumoniae | Superior Activity |
These findings suggest that the compound could be a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Anticancer Properties
Recent studies have also focused on the anticancer potential of naphthyridine derivatives. The compound has been noted for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and inhibition of specific signaling pathways involved in tumor growth .
Case Study: Anticancer Activity
In one study, a related naphthyridine derivative was shown to inhibit the proliferation of leukemia cells by interfering with cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression . This suggests that 1-(3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one may exhibit similar properties.
Mechanistic Insights
The mechanism by which naphthyridine derivatives exert their antimicrobial and anticancer effects is an area of active research. These compounds often act by binding to specific enzymes or receptors within bacterial cells or cancer cells, thereby disrupting essential biological processes. For example, some studies indicate that these compounds can inhibit DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication .
Structural Studies
Structural analysis using techniques such as X-ray crystallography has provided insights into the binding interactions between naphthyridine derivatives and their biological targets. Understanding these interactions at the molecular level is crucial for optimizing the efficacy and selectivity of these compounds in therapeutic applications .
Mechanism of Action
The mechanism of action of 1-(3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes critical comparisons between the target compound and structurally related 1,8-naphthyridine derivatives:
Structural and Functional Analysis
Core Modifications: Pyrrolidine vs. Piperidine: The target compound’s pyrrolidine-1-carbonyl group (5-membered ring) confers greater conformational rigidity than the 4-methylpiperidine analog (6-membered ring) in . This may influence binding pocket interactions in biological targets . Acetophenone vs. Chlorobenzyl: The target’s 3-aminophenylacetophenone group provides a ketone for hydrogen bonding, unlike the chlorobenzyl group in ’s compound, which prioritizes lipophilicity via the chloro substituent .
Physicochemical Properties: logP/logD: The target compound’s estimated logP (~3.5) aligns with L968-0990 (logP 3.556), suggesting comparable membrane permeability. Hydrogen-Bonding Capacity: The acetophenone ketone and pyrrolidine amide in the target compound increase hydrogen-bond acceptors (predicted 6–7) compared to morpholinomethyl derivatives (e.g., 2c in ), which may enhance target affinity .
Synthetic Considerations: The target compound’s synthesis likely parallels methods in and , involving POCl3-mediated cyclization or amide coupling.
Biological Activity
1-(3-{[7-Methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a naphthyridine core with a pyrrolidine moiety and an ethanone group, which are critical for its biological activity.
The compound is believed to exert its biological effects primarily through the inhibition of specific enzymes involved in tumor progression. It has been identified as a potential inhibitor of CD73, an enzyme that plays a significant role in the adenosine signaling pathway, which is often upregulated in various cancers. By inhibiting CD73, the compound may reduce adenosine production in the tumor microenvironment, leading to enhanced anti-tumor immunity and reduced tumor growth .
Inhibition of CD73
Research has shown that compounds similar to this compound exhibit strong inhibitory activity against CD73. For instance, a study reported that certain purine derivatives demonstrated high potency as CD73 inhibitors, with IC50 values in the nanomolar range . This suggests that our compound may possess similar or enhanced inhibitory capabilities.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. For example, it was observed that the compound significantly inhibited cell proliferation in BRCA-deficient cancer cells and enhanced the efficacy of existing chemotherapeutic agents like Temozolomide . Specifically, it exhibited a CC50 (concentration causing 50% cell death) of less than 0.26 nM against MDA-MB-436 cells.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on BRCA-deficient Cells : A study involving BRCA-deficient MDA-MB-436 cells showed that treatment with this compound led to significant DNA damage and apoptosis. The mechanism involved the accumulation of DNA double-strand breaks and impaired cell cycle progression .
- Combination Therapy : Another case study examined the effects of combining this compound with Temozolomide in colorectal cancer models. The results indicated a synergistic effect, where the combination therapy led to enhanced cytotoxicity compared to either agent alone .
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis with Similar Compounds
Q & A
Advanced Research Question
- Target Identification : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays ().
- ADMET Profiling : Use Caco-2 cells for permeability studies and cytochrome P450 inhibition assays ().
- Patent Landscaping : Cross-reference structural analogs in and to avoid IP conflicts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
